molecular formula C23H21BrO4 B14082820 Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran

Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran

Cat. No.: B14082820
M. Wt: 441.3 g/mol
InChI Key: CMZCMAJEZRWTMR-UHFFFAOYSA-N
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Description

Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydrobenzofurans, which are characterized by a fused benzene and furan ring system. The presence of bromine and methoxy groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran typically involves several key steps:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core through a cyclization reaction. This can be achieved using a palladium-catalyzed coupling reaction between a brominated phenol and an alkyne.

    Introduction of Substituents: The next step involves the introduction of the 3,5-dimethoxyphenyl and 4-methoxyphenyl groups. This can be accomplished through a Friedel-Crafts alkylation reaction using appropriate aryl halides and Lewis acid catalysts.

    Bromination: The final step is the selective bromination of the benzofuran ring at the 5-position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of de-brominated benzofuran

    Substitution: Formation of substituted benzofuran derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets in the body.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of bromine and methoxy groups may enhance its binding affinity and specificity for these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran
  • Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-2,3-dihydro-1-benzofuran
  • Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-2,3-dihydro-1-benzofuran

Uniqueness

Cis-(2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran is unique due to the specific combination of substituents on the benzofuran core. The presence of both 3,5-dimethoxyphenyl and 4-methoxyphenyl groups, along with the bromine atom, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrO4/c1-25-17-7-4-14(5-8-17)23-22(20-12-16(24)6-9-21(20)28-23)15-10-18(26-2)13-19(11-15)27-3/h4-13,22-23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZCMAJEZRWTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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